molecular formula C14H14N4O2S2 B2674192 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034468-70-5

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2674192
CAS RN: 2034468-70-5
M. Wt: 334.41
InChI Key: OZHUVVDKYFHMKL-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Agents

  • Compounds containing a sulfonamido moiety, including derivatives of the given compound, have shown potential as antibacterial agents. Specifically, studies have synthesized various heterocyclic compounds to test their effectiveness against bacteria, revealing promising antibacterial activities in some compounds (Azab, Youssef, & El-Bordany, 2013).

Anticancer Agents

  • Research into the anticancer properties of sulfonamide derivatives has been significant. Novel compounds incorporating a sulfonamide moiety have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as human breast cancer cells. Some compounds have shown higher activity compared to known anticancer drugs (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Synthesis of Novel Heterocyclic Compounds

  • Studies have explored the synthesis of novel heterocyclic sulfonamides, including pyrazole and oxazole derivatives. The aim is to create biologically active compounds that could be used in various therapeutic applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Radio Sensitizing Agents

  • Research into sulfonamide derivatives has also included their potential use as radiosensitizing agents. This involves synthesizing compounds that could enhance the cell-killing effect of radiation therapy, particularly in the treatment of cancer (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Selective Synthesis Techniques

  • There is research on efficient and selective synthesis techniques for creating heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Such methodologies are crucial for the development of pharmacologically relevant compounds (Tucker, Chenard, & Young, 2015).

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-10-12(8-16-18)14-11(4-2-6-15-14)9-17-22(19,20)13-5-3-7-21-13/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHUVVDKYFHMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

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